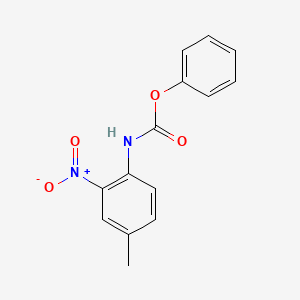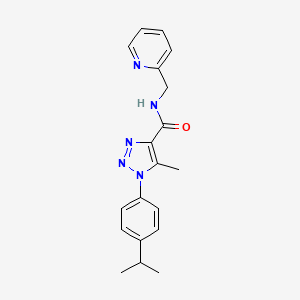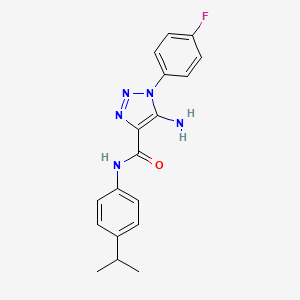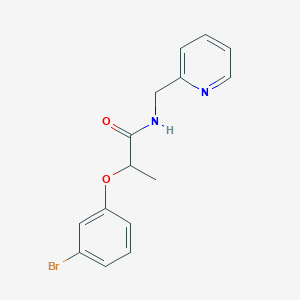
phenyl (4-methyl-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-methyl-2-nitrophenyl)carbamate, also known as O-ethyl O-(4-nitrophenyl) phenyl carbamate (EPNPC), is a carbamate insecticide that is widely used in agriculture to control pests. EPNPC belongs to the group of carbamate pesticides that act as acetylcholinesterase inhibitors.
Mecanismo De Acción
EPNPC acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine, a neurotransmitter that is essential for the normal functioning of the nervous system. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
EPNPC has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. In mammals, EPNPC can cause symptoms such as tremors, convulsions, and respiratory failure. It can also affect the reproductive system and cause developmental abnormalities in offspring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPNPC is a widely used insecticide in the field of entomology and has been used in numerous laboratory experiments to study the effects of acetylcholinesterase inhibition on insects. One advantage of using EPNPC is its high potency, which allows for a small amount of the compound to be used in experiments. However, one limitation is that EPNPC can be toxic to non-target organisms, which may affect the results of experiments.
Direcciones Futuras
Future research on EPNPC could focus on developing more selective and less toxic insecticides that target specific pests while minimizing harm to non-target organisms. Another area of research could be to study the effects of EPNPC on soil microorganisms and the environment. Additionally, further studies could be conducted to investigate the potential health effects of EPNPC exposure in humans and animals.
Métodos De Síntesis
EPNPC can be synthesized by reacting phenyl (4-methyl-2-nitrophenyl)carbamate phenyl carbamate with 4-methyl-2-nitrophenol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
EPNPC has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests, including aphids, thrips, and mites, in various crops such as cotton, soybean, and wheat. EPNPC has also been used to study the effects of acetylcholinesterase inhibition on the nervous system of insects.
Propiedades
IUPAC Name |
phenyl N-(4-methyl-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIKHCTWMRMWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)



![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)

![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)